1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid
Overview
Description
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the CAS Number: 1094428-46-2. It has a molecular weight of 216.24 and its IUPAC name is 1-cyclopropyl-2-methyl-1H-benzimidazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O2/c1-7-13-10-6-8 (12 (15)16)2-5-11 (10)14 (7)9-3-4-9/h2,5-6,9H,3-4H2,1H3, (H,15,16). This code provides a specific textual representation of the molecule’s structure .Scientific Research Applications
Cyclocondensation Reactions
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid is involved in cyclocondensation reactions, which are significant in the field of organic chemistry. For instance, a study by (Dhameliya et al., 2017) explored the cyclocondensation of 2-aminothiophenols with 1,2-biselectrophiles, leading to the formation of benzothiazole-2-carboxylates. These reactions are crucial for synthesizing various organic compounds and have broad applications in medicinal chemistry and material sciences.
Environmental Monitoring
Another study highlighted the importance of cyclopropyl-related compounds in environmental monitoring. (Arrebola et al., 1999) developed a method for determining cyclopropyl-related metabolites in human urine, crucial for assessing exposure to certain environmental contaminants.
Biological Activity Studies
The compound has also been utilized in studies exploring biological activity. (Denton et al., 2021) investigated the microwave-assisted 1,3-dipolar cycloaddition of oximes and methyl acrylates, leading to isoxazoline and its subsequent transformation to a γ-lactone carboxylic acid. This study is significant in understanding the biological activities of these compounds and their potential applications in biotechnology and pharmaceuticals.
Metabolism Studies
The role of similar cyclopropyl-containing compounds in metabolism has been a subject of research as well. For example, (Reiner, 1971) investigated the enzymatic conversion of benzoic acid derivatives in bacteria, providing insights into microbial metabolism and potential applications in bioremediation.
Biotransformation Insights
Research by (Huntscha et al., 2014) on the biotransformation of benzotriazoles offers valuable insights into the environmental fate of organic micropollutants. Understanding the degradation pathways of such compounds is crucial for environmental monitoring and pollution control strategies.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to benzodiazole, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with benzodiazole, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or physiological response. Toxicity studies have indicated that high doses can cause significant adverse effects, including organ damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolite levels and metabolic flux. These interactions can have downstream effects on cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of the compound can influence its efficacy and activity, as it needs to reach specific target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of the compound can affect its interactions with biomolecules and its overall biochemical activity. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria can impact cellular metabolism .
Properties
IUPAC Name |
1-cyclopropyl-2-methylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-13-10-6-8(12(15)16)2-5-11(10)14(7)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGSZKLSRZBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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